1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}butyl)-4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione
Description
This compound is a structurally complex molecule featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, linked via a piperazine moiety to a butyl chain terminating in a 4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the dihydro-pyridinedione moiety may influence solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
1-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butyl]-4,4-dimethylpiperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClF3N4O2/c1-20(2)12-17(30)29(18(31)13-20)6-4-3-5-27-7-9-28(10-8-27)19-16(22)11-15(14-26-19)21(23,24)25/h11,14H,3-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJQQZOHWULRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}butyl)-4,4-dimethyldihydro-2,6(1H,3H)-pyridinedione has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and cytotoxicity.
Chemical Structure and Properties
- Molecular Formula : C18H22ClF3N3O2
- Molecular Weight : 395.84 g/mol
- CAS Number : 477845-11-7
The structure features a piperazine moiety linked to a pyridine ring with a trifluoromethyl group, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound show significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| 1 | 25.9 | Staphylococcus aureus |
| 2 | 12.9 | MRSA |
| 3 | >100 | Enterococcus faecalis |
Note: MIC refers to the minimum inhibitory concentration required to inhibit bacterial growth.
Anti-inflammatory Potential
The anti-inflammatory effects of this compound were evaluated through its ability to inhibit NF-κB activation. Compounds with similar structures have shown varying degrees of inhibition, suggesting that modifications to the substituents can enhance or reduce anti-inflammatory activity.
Table 2: Anti-inflammatory Activity
| Compound | IC50 (µM) | Effect on NF-κB Activation (%) |
|---|---|---|
| A | 6.5 | -9 |
| B | 20 | +15 |
| C | >50 | No effect |
IC50 represents the concentration required to inhibit 50% of the target activity.
Cytotoxicity Studies
Cytotoxicity assessments were performed using various cell lines. The results indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, the parent compound showed minimal cytotoxicity up to concentrations of 20 µM.
Table 3: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | HeLa | >20 |
| E | MCF-7 | >20 |
| F | A549 | 15 |
Case Studies
Several studies have explored the structural modifications of related compounds and their biological activities:
- Study on Trifluoromethyl Pyridines : A study demonstrated that trifluoromethyl substitutions significantly enhance antibacterial activity against MRSA when positioned appropriately on the pyridine ring .
- In Vivo Studies : Animal models treated with compounds similar to this pyridine derivative showed reduced inflammation markers and improved recovery times from bacterial infections .
- Toxicity Assessment in Zebrafish : Research involving zebrafish embryos indicated that certain modifications resulted in lower toxicity levels while maintaining antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include MK45 (RTC6) (synthesized in ) and other arylpiperazine derivatives. Below is a comparative analysis:
Key Differences and Implications
Terminal Group Variation: The target compound’s dihydro-pyridinedione group distinguishes it from MK45’s thiophene-butanone. This difference may alter receptor binding kinetics or solubility. Dihydro-pyridinediones are less common in arylpiperazine drugs, suggesting a novel approach to CNS targeting. MK45’s thiophene moiety could enhance π-π stacking with aromatic residues in receptor pockets, whereas the pyridinedione may favor hydrogen bonding .
The dihydro-pyridinedione’s steric bulk may complicate synthesis compared to MK45’s linear thiophene chain.
Pharmacological Predictions: The -CF₃ group in both compounds improves metabolic resistance but may reduce blood-brain barrier (BBB) penetration compared to non-fluorinated analogues.
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological data for the target compound are provided in the evidence. Comparisons rely on structural inferences and known arylpiperazine SAR (structure-activity relationship) principles.
- MK45 (RTC6) : While synthesized with high yield, its biological activity remains unreported in the evidence , limiting direct functional comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
